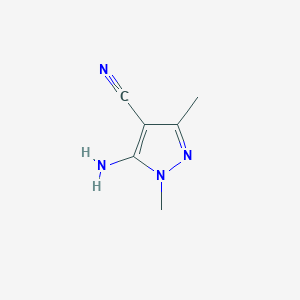

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJSBIMCUGPBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277316 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54820-92-7 | |

| Record name | 54820-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 54820-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 54820-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminopyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its synthesis, physicochemical properties, and potential applications in research and drug development.

Physicochemical Properties

Based on available data from chemical suppliers, this compound is an off-white solid that is typically stored at room temperature.[3] While a specific melting point for this compound is not consistently reported in the literature, related aminopyrazole derivatives exhibit a wide range of melting points, often exceeding 100°C.[4]

| Property | Value | Source |

| CAS Number | 54820-92-7 | [3] |

| Physical Form | Off-white solid | [3] |

| Storage Temperature | Room temperature | [3] |

| Purity | 95% | [3] |

| Country of Origin | GB | [3] |

Synthesis

A common approach involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the target compound, this would likely involve the reaction of a methylated β-ketonitrile with methylhydrazine.

Alternatively, and more commonly described for the broader class, is a one-pot reaction involving an aldehyde, malononitrile, and a hydrazine.[6][7] For the specific synthesis of the 1,3-dimethylated compound, a variation of this multi-component reaction would be necessary, potentially starting with precursors that already contain the methyl groups at the desired positions.

A general experimental protocol for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which can be adapted, is as follows:

General Experimental Protocol for 5-Aminopyrazole Synthesis

This protocol is based on the synthesis of related 5-aminopyrazole derivatives and would require optimization for the specific synthesis of this compound.

Materials:

-

Appropriate β-ketonitrile precursor

-

Methylhydrazine

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., a layered double hydroxide-based catalyst has been reported for similar syntheses)[6]

-

Round-bottomed flask

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate and n-hexane for TLC

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottomed flask, dissolve the β-ketonitrile precursor (1 mmol) in ethanol.

-

Add methylhydrazine (1 mmol) to the solution.

-

If using a catalyst, add it to the reaction mixture (e.g., 0.05 g of a specialized catalyst).[6]

-

Stir the mixture at a specified temperature (e.g., 55 °C) for the required duration.[6]

-

Monitor the reaction progress using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration.

-

The solvent is then removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectral Data

FT-IR Spectroscopy

The FT-IR spectra of 5-aminopyrazole derivatives typically show characteristic peaks for the amino (N-H), cyano (C≡N), and pyrazole ring vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3300-3500 |

| C≡N stretching (nitrile group) | 2210-2260 |

| C=N and C=C stretching (pyrazole ring) | 1500-1650 |

For example, the FT-IR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows peaks at 3447, 3346, 3313, and 3208 cm⁻¹ (N-H), 2206 cm⁻¹ (C≡N), and 1632 and 1600 cm⁻¹ (ring vibrations).[4]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the amino protons. The chemical shifts will be influenced by their positions on the pyrazole ring. The N-CH₃ signal is typically found in the range of 3.5-4.0 ppm, while the C-CH₃ signal would be further upfield. The amino protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons, the carbons of the pyrazole ring, and the nitrile carbon. The nitrile carbon (C≡N) typically appears in the downfield region around 115-125 ppm. The chemical shifts of the pyrazole ring carbons are generally in the aromatic region.

For comparison, the ¹³C NMR spectrum of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows signals at δ 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, and 55.28.[4]

Biological Activity and Potential Applications

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 5-aminopyrazole have been investigated for a variety of therapeutic applications.

Kinase Inhibition

A significant area of research for 5-aminopyrazole derivatives is as kinase inhibitors.[8] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 5-aminopyrazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. For instance, various 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[9][10]

Anticancer and Anti-inflammatory Activity

The kinase inhibitory activity of many 5-aminopyrazole derivatives translates to potential anticancer and anti-inflammatory effects. By inhibiting key kinases in cancer cell proliferation and survival pathways, these compounds can induce apoptosis and halt tumor growth.[2] Similarly, by targeting kinases involved in inflammatory signaling cascades, they can modulate the production of pro-inflammatory cytokines like TNF-α.[9]

Safety Information

According to supplier safety data, this compound is associated with the following hazard statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While specific data for this particular derivative is limited in the public domain, the extensive research on the 5-aminopyrazole scaffold suggests its potential as a valuable building block for the discovery of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the specific biological targets and pharmacological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 54820-92-7 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including antimicrobial and insecticidal properties. This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its general synthesis, and an overview of its characterization based on data from structurally related compounds, as specific experimental data for this particular molecule is limited in published literature.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 54820-92-7[1] | 5334-43-0 | Not Available |

| Molecular Formula | C₆H₈N₄[1] | C₁₀H₈N₄ | C₁₆H₁₂N₄ |

| Molecular Weight | 136.15 g/mol | 184.20 g/mol | 260.30 g/mol |

| Physical Form | Off-white solid[1] | Solid (pellet) | Not Available |

| Melting Point | Not Available | 133-136 °C | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| Purity | 95%[1] | Not Available | Not Available |

| Storage | Room temperature[1] | Not Available | Not Available |

Synthesis

The synthesis of this compound can be inferred from the general and well-established methods for preparing 5-aminopyrazole-4-carbonitrile derivatives. A common and efficient approach is a one-pot, three-component reaction.[2][3]

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol is adapted from procedures used for the synthesis of structurally similar 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[2]

Materials:

-

(1-methoxyethylidene)malononitrile (can be formed in situ from acetophenone and malononitrile)

-

Methylhydrazine

-

Catalyst (e.g., L-proline, calcined Mg-Fe hydrotalcite)[3]

-

Solvent (e.g., Ethanol, Water-Ethanol mixture)[2]

-

Glacial Acetic Acid (for catalyst preparation, if needed)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine (1-methoxyethylidene)malononitrile (1 equivalent), methylhydrazine (1 equivalent), and the chosen catalyst (a catalytic amount) in the selected solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C)[2].

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the analysis of closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C, C=N) functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Amino (N-H) | 3300-3500 | Symmetric and asymmetric stretching vibrations |

| Nitrile (C≡N) | 2200-2260 | Stretching vibration (strong and sharp) |

| C=N and C=C (in pyrazole ring) | 1500-1650 | Stretching vibrations |

| C-H (methyl) | 2850-3000 | Stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the amine group.

-

N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.

-

C-CH₃: A singlet corresponding to the three protons of the methyl group attached to the carbon atom of the pyrazole ring.

-

NH₂: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the nitrile group, and the two methyl groups.

Biological Activity

While specific biological activities for this compound have not been detailed in the reviewed literature, the broader class of 5-aminopyrazole-4-carbonitrile derivatives is known to possess a wide range of biological and pharmacological properties. These include potential applications as antimicrobial, insecticidal, and herbicidal agents. Further research is required to elucidate the specific biological profile of this particular compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. Although specific physicochemical data are sparse, its synthesis can be readily achieved through established one-pot multicomponent reactions. The expected spectral characteristics provide a basis for its identification and characterization. This technical guide serves as a foundational resource for researchers interested in the synthesis and study of this and related pyrazole derivatives, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

Elucidation of the Structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 54820-92-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide outlines a robust, well-established methodology for its synthesis and characterization. The presented data is a combination of known properties and expected spectroscopic values derived from closely related analogs, providing a strong predictive framework for researchers.

Compound Identification and Properties

This compound is a substituted pyrazole with the molecular formula C₆H₈N₄ and a molecular weight of 136.16 g/mol .[1] Its structure features a central pyrazole ring, an amino group at position 5, a nitrile group at position 4, and methyl groups at positions 1 and 3.

| Property | Value | Reference |

| CAS Number | 54820-92-7 | |

| Molecular Formula | C₆H₈N₄ | |

| Molecular Weight | 136.16 g/mol | [1] |

| Physical Form | Off-white solid | |

| Purity (Typical) | >95% | |

| Storage | Room temperature |

Proposed Synthesis Workflow

The synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles is commonly achieved through a one-pot, three-component reaction.[2][3] A plausible and efficient route for the target molecule involves the condensation of methylhydrazine, a β-ketonitrile (ethyl 2-cyano-3-oxobutanoate), and a methylating agent, or more directly, the reaction of methylhydrazine with a pre-formed methylated intermediate. A generalized workflow for this synthesis is depicted below.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Proposed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of similar 5-aminopyrazole-4-carbonitriles.[2][4]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (30 mL).

-

Addition of Reactant: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Purification: Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product as an off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Spectroscopic Characterization Protocols

The following are standard protocols for the spectroscopic analysis required for the structural elucidation of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and confirm the elemental composition.

-

Data Presentation and Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds reported in the literature.[5][6]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet (broad) | 2H | -NH₂ |

| ~ 3.5 - 3.7 | Singlet | 3H | N-CH₃ (at position 1) |

| ~ 2.1 - 2.3 | Singlet | 3H | C-CH₃ (at position 3) |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C5-NH₂ |

| ~ 145 - 150 | C3-CH₃ |

| ~ 118 - 122 | C≡N |

| ~ 75 - 80 | C4-CN |

| ~ 33 - 36 | N-CH₃ (at position 1) |

| ~ 12 - 15 | C-CH₃ (at position 3) |

Expected FTIR Data (KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3300 | Strong, sharp (doublet) | N-H stretching (amino group) |

| ~ 2950 - 2850 | Medium | C-H stretching (methyl groups) |

| ~ 2220 - 2210 | Strong, sharp | C≡N stretching (nitrile group) |

| ~ 1640 - 1600 | Strong | N-H bending (amino group) |

| ~ 1580 - 1550 | Strong | C=N, C=C stretching (pyrazole ring) |

Expected Mass Spectrometry Data

| Ionization Mode | Observed m/z | Assignment |

| ESI+ | ~ 137.08 | [M+H]⁺ |

| HRMS (ESI+) | Calculated: 137.0825 | For [C₆H₉N₄]⁺ |

Conclusion

The structural elucidation of this compound can be confidently achieved through the combination of a reliable synthetic protocol and a suite of standard spectroscopic techniques. While published data for this specific molecule is scarce, the extensive literature on analogous pyrazole derivatives provides a solid foundation for predicting its chemical behavior and spectroscopic signatures. The methodologies and expected data presented in this guide offer a comprehensive framework for researchers to synthesize, purify, and unequivocally confirm the structure of this compound, facilitating its further investigation in drug discovery and development programs.

References

- 1. This compound | 54820-92-7 [sigmaaldrich.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide for Researchers

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including multiple sites for substitution and the ability to participate in various non-covalent interactions, have made it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 5-aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the exploration and development of this promising class of compounds.

Anticancer Activity

5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways implicated in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Series 1 | ||

| Compound 9b[1] | MCF-7 (Breast) | <0.1 |

| Compound 9c[1] | A549 (Lung) | <0.1 |

| Compound 9e[1] | MCF-7 (Breast) | 0.12 |

| Compound 9e[1] | A549 (Lung) | 0.19 |

| Compound 9g[1] | A549 (Lung) | 0.34 |

| Series 2 | ||

| Compound 52[2] | A549 (Lung) | 21.2 |

| Compound 52[2] | MCF7 (Breast) | 18.4 |

| Compound 52[2] | DU145 (Prostate) | 19.2 |

| Compound 52[2] | HeLa (Cervical) | 25.3 |

| Series 3 | ||

| Compound 22[2] | MCF7 (Breast) | 2.82 |

| Compound 23[2] | A549 (Lung) | 6.28 |

| Series 4 | ||

| Compound 53[2] | HepG2 (Liver) | 15.98 |

| Compound 54[2] | HepG2 (Liver) | 13.85 |

| Series 5 | ||

| Compound 6[2] | K562 (Leukemia) | 0.06 |

| Compound 6[2] | A549 (Lung) | 0.25 |

| BC-7 [3] | HeLa (Cervical) | 65.58 |

| Cisplatin (Control) [3] | HeLa (Cervical) | 1.675 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

5-Aminopyrazole derivative stock solution (in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivative in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

A significant number of 5-aminopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of pathogenic bacteria and fungi. These compounds often exhibit promising activity, suggesting their potential as leads for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 5-aminopyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Series 1 | ||||

| Compound 3c[4] | Staphylococcus aureus | 32-64 | Candida albicans | >128 |

| Compound 4b[4] | Staphylococcus aureus | 32-64 | Candida albicans | >128 |

| Series 2 | ||||

| Compound 5c[5] | Escherichia coli | 6.25 | - | - |

| Compound 5c[5] | Klebsiella pneumoniae | 6.25 | - | - |

| Compound 5c[5] | Listeria monocytogenes | 12.5 | - | - |

| Compound 5c[5] | Staphylococcus aureus | 12.5 | - | - |

| Series 3 | ||||

| 4-thiocyanato-5-aminopyrazoles[6] | - | - | Candida albicans | Effective |

| 4-thiocyanato-5-aminopyrazoles[6] | - | - | Trichophyton mentagrophytes | Effective |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

5-Aminopyrazole derivative solutions of known concentrations

-

Sterile filter paper disks (6 mm in diameter)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA) plates

-

Sterile swabs

-

McFarland turbidity standard (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 5-aminopyrazole derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Workflow for the Kirby-Bauer disk diffusion assay.

Enzyme Inhibition

5-Aminopyrazole derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. Their ability to selectively target these enzymes makes them attractive candidates for the treatment of diseases such as cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a central role in inflammatory responses and cell stress. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several 5-aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.

Quantitative p38α MAPK Inhibition Data

| Compound ID/Reference | p38α MAPK IC50 |

| BIRB 796 | Potent Inhibitor |

| VX-745 | Potent Inhibitor |

| RO3201195 | Potent Inhibitor |

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade, highlighting the point of inhibition by 5-aminopyrazole derivatives.

The p38 MAPK signaling pathway and its inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of various cancers. 5-Aminopyrazole derivatives have emerged as promising inhibitors of FGFRs, including both wild-type and mutant forms that confer drug resistance.

Quantitative FGFR Inhibition Data

| Compound ID/Reference | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |

| Compound 10h[7] | 46 | 41 | 99 | 62 |

FGFR Signaling Pathway

The diagram below depicts the FGFR signaling cascade and the inhibitory action of 5-aminopyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopyrazole Compounds: A Technical Guide to Therapeutic Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, capable of providing ligands for a multitude of biological targets through strategic functional group modification.[1][2] This versatility has led to the development of numerous compounds with therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of aminopyrazole compounds, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and workflows.

Protein Kinases: A Primary Target Class

Protein kinases are a major focus for aminopyrazole-based drug design, with different isomers of the core scaffold showing selectivity for various kinase families.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating cell cycle progression and transcription.[5] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer therapy.[5] The aminopyrazole core is particularly effective at targeting CDKs, typically forming a triad of hydrogen bonds with the kinase hinge region.[5]

Quantitative Data: Aminopyrazole-based CDK Inhibitors

| Compound | Target(s) | IC50 | Cell Line | Cell-based IC50 | Citation |

| AT7519 | Pan-CDK | Not Specified | Various | In Clinical Trials | [3] |

| 20-223 (CP668863) | CDK2/5 | Not Specified | Pancreatic Cancer | Potent Growth Inhibition | [5] |

| Analog 24 | CDK2/5 | Potent and Selective | Pancreatic Cancer | Lead Compound | [5][6] |

Experimental Protocols: CDK Inhibition Assays

1.1.1 Cell-Free Kinase Assay

This protocol is used to determine the direct inhibitory effect of a compound on purified kinase activity.

-

Reagents: Purified recombinant CDK enzymes (e.g., CDK2/cyclin E, CDK5/p35), ATP, substrate peptide, aminopyrazole compound library.

-

Procedure:

-

A library of aminopyrazole analogs is screened against a panel of CDKs (e.g., CDK2/cyclin E, CDK4/cyclin D1, CDK5/p35, CDK6/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1) at a fixed concentration (e.g., 100 nM).[5]

-

The kinase, substrate, and inhibitor are incubated in an appropriate buffer system.

-

The reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., FRET).

-

IC50 values are determined by testing a range of inhibitor concentrations.

-

1.1.2 Cellular Proliferation and Apoptosis Assay

This protocol assesses the effect of CDK inhibition on cancer cell growth and survival.

-

Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic ductal carcinoma lines).[6]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the aminopyrazole compound.

-

After a 72-hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.

-

For apoptosis, a parallel experiment is conducted, and a Caspase 3/7 assay is performed to measure the induction of programmed cell death.[5]

-

IC50 values for growth inhibition are calculated from the dose-response curves.

-

Logical Relationship: Aminopyrazole Scaffolds and Kinase Targets

Caption: Relationship between aminopyrazole isomers and their primary kinase targets.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver in various cancers.[7] Aminopyrazole-based compounds have been developed as potent covalent inhibitors that can overcome common resistance mechanisms, such as gatekeeper mutations (e.g., FGFR2-V564F, FGFR3-V555M).[7][8]

Quantitative Data: Aminopyrazole-based FGFR Inhibitors

| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Citation |

| 10h | FGFR1 | 46 | NCI-H520 | 19 | [9] |

| FGFR2 | 41 | SNU-16 | 59 | [9] | |

| FGFR3 | 99 | KATO III | 73 | [9] | |

| FGFR2 V564F | 62 | - | - | [9] | |

| Compound 6 | FGFR1/2/3 | Sub-nanomolar | BaF3 FGFR2 WT | Sub-nanomolar | [7] |

| FGFR2 V564F | - | BaF3 FGFR2 V564F | Sub-nanomolar | [7] | |

| Compound 19 | FGFR1/2/3 | Modest Potency | BaF3 Cell Lines | Modest Potency | [7] |

Pharmacokinetic Profile of Compound 19

-

Administration: IV (5 mg/kg), PO (10 mg/kg)

-

Bioavailability: Good oral exposure and bioavailability.[7]

-

Clearance: Moderate clearance.[7]

Experimental Protocols: FGFR Inhibitor Discovery and Validation

1.2.1 High-Throughput Screening (HTS) Funnel

This workflow describes a typical process for identifying and validating novel FGFR inhibitors.

-

Primary Screen: A large compound library is screened at a single concentration (e.g., 10 µM) against a mutant FGFR kinase (e.g., FGFR3 V555M) to identify initial "hits". A Förster Resonance Energy Transfer (FRET) assay is commonly used.[7]

-

Dose-Response Confirmation: "Hit" molecules are re-tested in the same FRET assay across a range of concentrations to determine their potency (IC50).[7]

-

Cellular Potency Assay: Confirmed hits are then evaluated in cellular models, such as BaF3 cells engineered to be dependent on FGFR signaling for survival. Assays are run against both wild-type and gatekeeper mutant FGFR-expressing cell lines.[7]

-

Pharmacokinetic Profiling: Lead compounds with good cellular potency undergo DMPK (Drug Metabolism and Pharmacokinetics) profiling to assess properties like solubility, metabolic stability, and permeability.[7]

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the chemical compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, including its key identifiers, physicochemical properties, a representative synthetic protocol, and a generalized synthesis workflow.

Compound Identification and Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The core structure is of significant interest in medicinal chemistry and agrochemical research.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | FZJSBIMCUGPBKX-UHFFFAOYSA-N[4] |

| InChI Code | 1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3[4] |

| CAS Number | 54820-92-7 |

| Molecular Formula | C₆H₈N₄ |

| Molecular Weight | 136.16 g/mol |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Off-white solid | Sigma-Aldrich |

| Purity | ~95% | Sigma-Aldrich |

| Storage Temp. | Room temperature | Sigma-Aldrich[4] |

Synthesis Methodology

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the cyclocondensation of 1,1-dimethylhydrazine and (ethoxymethylene)malononitrile.

Reagents:

-

1,1-Dimethylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

In a 25 mL glass reactor equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.2 mmol of 1,1-dimethylhydrazine to 2 mL of absolute ethanol.

-

Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution with continuous stirring.

-

Carefully heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the crude mixture with 50 mL of ethyl acetate.

-

Wash the organic layer with 30 mL of water. Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This protocol is a generalized adaptation. Reaction times, temperatures, and purification methods may require optimization for this specific substrate.

Synthetic Workflow Visualization

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives typically follows a clear and logical workflow. The diagram below illustrates the key steps from starting materials to the final purified product, based on the common synthetic routes described in the literature.[4][5]

Caption: Generalized workflow for the synthesis of 5-aminopyrazoles.

Biological Context and Potential Applications

While specific biological data for this compound is limited in the reviewed literature, the broader class of 5-aminopyrazole derivatives is associated with a wide spectrum of biological activities. These compounds are investigated for various applications, including:

-

Agrochemicals: As active ingredients in insecticides and fungicides.[6]

-

Pharmaceuticals: As scaffolds for developing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The diverse bioactivity of the pyrazole core makes this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. Further research is required to elucidate the specific biological profile and potential therapeutic or industrial applications of this particular dimethylated derivative.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. It includes key physicochemical data, a representative synthesis protocol, and a logical relationship diagram.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₆H₈N₄ |

| Molecular Weight | 136.16 g/mol [1] |

| CAS Number | 54820-92-7[1] |

| Canonical SMILES | CN1N=C(C(=C1N)C#N)C |

| IUPAC Name | This compound |

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its structural components, and its derived physicochemical properties.

Caption: Logical flow from chemical name to molecular properties.

Representative Experimental Protocol: Synthesis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is often achieved through a one-pot, three-component reaction. While a specific protocol for the 1,3-dimethyl derivative is not detailed in the provided search results, a general methodology can be adapted from the synthesis of structurally similar pyrazoles. This approach typically involves the condensation of a hydrazine, a β-keto nitrile or its equivalent, and a source for the remaining carbon atom.

A representative procedure, based on analogous syntheses, is outlined below.

Objective: To synthesize this compound.

Reactants:

-

Methylhydrazine

-

Acetoacetonitrile (or a related β-keto nitrile)

-

A suitable catalyst (e.g., an acid or base catalyst)

-

Solvent (e.g., ethanol, water, or a mixture)

General Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.

-

Addition of Reactants: Add equimolar amounts of the β-keto nitrile and methylhydrazine to the solvent.

-

Catalyst Addition: Introduce a catalytic amount of an appropriate catalyst. Various catalysts, from simple bases like piperidine to more complex systems like layered double hydroxides, have been used for similar reactions.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or after the addition of cold water. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl and amino groups.

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) stretches.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

References

A Technical Guide to the Spectroscopic Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate spectroscopic characterization is a critical first step in the synthesis and application of such novel compounds, enabling unambiguous structure elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers working with this molecule and its analogues.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following sections detail the anticipated spectroscopic data. These predictions are derived from the known spectral properties of closely related pyrazole structures and fundamental principles of spectroscopic interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amine protons. The N-methyl group at position 1 and the C-methyl group at position 3 will likely appear as sharp singlets in the aliphatic region of the spectrum. The chemical shift of the N-methyl protons is anticipated to be slightly downfield compared to the C-methyl protons due to the direct attachment to the electronegative nitrogen atom. The amine (NH₂) protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the two methyl carbons, the quaternary carbons of the pyrazole ring, the carbon of the nitrile group, and the carbon bearing the amino group. The chemical shift of the nitrile carbon (C≡N) is typically observed in the range of 115-125 ppm. The carbons of the pyrazole ring will have characteristic shifts influenced by the nitrogen atoms and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 |

| C-CH₃ | 2.0 - 2.5 | 10 - 20 |

| NH₂ | Variable (broad singlet) | - |

| C3 | - | 140 - 150 |

| C4 | - | 80 - 90 |

| C5 | - | 150 - 160 |

| C≡N | - | 115 - 125 |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 (two bands) |

| Nitrile (C≡N) | Stretching | 2210 - 2260 (sharp, medium intensity) |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=N (pyrazole ring) | Stretching | 1550 - 1650 |

| C-N | Stretching | 1350 - 1000 |

| N-H (amino) | Bending | 1590 - 1650 |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈N₄), the expected molecular weight is approximately 136.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH₃CN.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

3.2. IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically heated to vaporization. For ESI, the solution is infused directly or via an HPLC system. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted below. This logical flow ensures a comprehensive characterization of the molecule's structure and purity.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on analogous structures, offer a reliable starting point for researchers. The detailed experimental protocols provided herein will facilitate the acquisition of high-quality spectroscopic data, enabling the definitive structural confirmation and purity assessment of this and related pyrazole derivatives.

A Technical Guide to the Solubility Profile of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. It includes a standardized methodology, an illustrative data presentation format, and a visual representation of the experimental workflow to guide researchers in generating and interpreting solubility profiles. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of pharmaceuticals where this pyrazole derivative is a critical component.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in a variety of biologically active molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, yield, purification processes, and the formulation of final active pharmaceutical ingredients (APIs). A well-defined solubility profile is essential for process optimization, ensuring reproducibility, and scaling up production.

Qualitative Solubility Insights from Synthesis and Purification

Based on synthetic procedures for related pyrazole compounds, qualitative inferences about the solubility of this compound can be drawn. Synthesis of similar pyrazole derivatives often involves solvents such as ethanol, methanol, and mixtures of water/ethanol, indicating at least moderate solubility in these protic solvents at elevated temperatures. Purification techniques like recrystallization from ethanol suggest that the solubility is temperature-dependent, with higher solubility at the solvent's boiling point and lower solubility at room temperature or below, which is a desirable characteristic for effective purification. The use of solvents like chloroform for catalyst removal in some synthetic pathways points towards some degree of solubility in chlorinated organic solvents. For analytical purposes, solvents like dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3) are commonly used for NMR analysis, indicating good solubility in these solvents.

Illustrative Solubility Data Presentation

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. The data presented herein is hypothetical and serves as a template for researchers to populate with their experimentally determined values.

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |

| Isopropanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |

| Dichloromethane | Halogenated | 25 | Experimental Data | Experimental Data | HPLC |

| Toluene | Non-Polar | 25 | Experimental Data | Experimental Data | HPLC |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental protocol for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[1][2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Experimental Workflow Diagram

References

Synthetic Routes to 5-Aminopyrazole-4-carbonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making the development of efficient and versatile synthetic routes to this heterocyclic system a significant area of research. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining 5-aminopyrazole-4-carbonitriles, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in reaction optimization and scale-up.

Core Synthetic Strategies

The synthesis of 5-aminopyrazole-4-carbonitriles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon synthon bearing cyano groups. The most prevalent and effective methods include the reaction of hydrazines with β-ketonitriles or malononitrile derivatives, and multi-component reactions.

Condensation of Hydrazines with β-Ketonitriles

The reaction between a β-ketonitrile and a hydrazine is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring.

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

A key advantage of this method is the commercial availability of a wide variety of both β-ketonitriles and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted 5-aminopyrazole-4-carbonitriles.

Reaction of Malononitrile and its Derivatives with Hydrazines

Malononitrile and its derivatives are highly effective precursors for the synthesis of 5-aminopyrazole-4-carbonitriles.[1][2] This approach can be further categorized based on the specific malononitrile derivative used.

The reaction of malononitrile dimer with hydrazine hydrate is a direct route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[3][4]

Alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react readily with hydrazines to form 5-aminopyrazole-4-carbonitriles.[1][2][5] The reaction is initiated by the nucleophilic attack of the hydrazine on the vinyl ether or vinylamine group, followed by cyclization.[5]

Caption: Synthesis from alkylidenemalononitriles.

Multi-component Reactions (MCRs)

Multi-component reactions offer a highly efficient and atom-economical approach to the synthesis of 5-aminopyrazole-4-carbonitriles.[6][7][8] Typically, these reactions involve the one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]

Caption: General workflow for multi-component synthesis.

These reactions are often catalyzed by acids, bases, or, more recently, by novel catalysts such as layered double hydroxides and magnetic nanoparticles to promote green and efficient synthesis.[6][7][9]

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[10][11][12][13][14] While not a direct route to 5-aminopyrazole-4-carbonitriles in its classical definition, the underlying principles of base-catalyzed intramolecular nitrile condensation are relevant to some of the cyclization steps in the syntheses described above. This reaction is particularly useful for forming five- to eight-membered rings.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic routes to provide a comparative overview of their efficiency.

Table 1: Two-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

| Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile Dimer, Hydrazine Hydrate | - | - | - | - | - | [3] |

| 2-(1-Ethoxyethylidene)malononitrile, Methyl Hydrazinecarbodithioate | - | Ethanol | Reflux | - | - | [15] |

| Ethoxymethylenemalononitrile, Hydrazine Hydrate | - | - | - | - | - | [1][2] |

| Malononitrile, Orthoester, Phenylhydrazine | Acetic Acid | Ethanol | Reflux | Overnight | Good | [8] |

Table 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

| Aldehyde Derivative | Hydrazine Derivative | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde derivatives | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [6] |

| Azo-linked aldehydes | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Mechanochem. | 80 | - | High | [7] |

| Aldehydes | Phenylhydrazine | Ag/ZnO NPs | Ethanol | - | - | 89-94 | [15] |

| Azo-linked salicylaldehyde | Various hydrazines | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Mechanochem. | RT | - | High | [9] |

Detailed Experimental Protocols

General Procedure for the Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[6]

-

In a test tube, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

-

Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.

-

Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).

-

Stir the reaction mixture at 55 °C using a magnetic stirrer for the appropriate amount of time (typically 15-27 minutes).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).

-

Upon completion, the product can be isolated and purified.

Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[3]

While a detailed experimental protocol is not provided in the abstract, the synthesis is reported to proceed from malononitrile dimer and hydrazine hydrate.[3]

General Procedure for the Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives[7]

-

A mixture of the synthesized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid (0.1 g) is subjected to mechanochemical reaction conditions.

-

The reaction is carried out at 80°C.

-

The resulting 5-amino-pyrazole-4-carbonitrile derivatives are obtained in high yields and at short reaction times.

-

The catalyst can be magnetically separated and reused for multiple cycles with consistent activity.

Conclusion

The synthesis of 5-aminopyrazole-4-carbonitriles is well-established, with several robust and high-yielding methodologies available to chemists. The classical two-component condensation reactions of hydrazines with β-ketonitriles or malononitrile derivatives remain highly relevant. However, the emergence of multi-component reactions, often in conjunction with novel and recyclable catalysts, represents a significant advancement towards more sustainable and efficient synthetic practices. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel bioactive molecules.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. synarchive.com [synarchive.com]

- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Properties of Substituted Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological properties of this versatile class of compounds, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising molecules.

A Spectrum of Biological Activities

Substituted aminopyrazoles exhibit a wide range of biological effects, primarily attributed to their ability to interact with various enzymatic targets and cellular pathways. The core aminopyrazole structure serves as a versatile pharmacophore that can be chemically modified to achieve desired potency and selectivity.[1][2][3]

Anticancer Properties

A significant body of research has focused on the anticancer potential of substituted aminopyrazoles.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.[6][7]

Kinase Inhibition: A primary mechanism of action for the anticancer effects of many substituted aminopyrazoles is the inhibition of protein kinases.[8][9] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth.[1][10][11] These inhibitors are effective against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[1][11]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Aminopyrazoles have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[4][12][13] By targeting CDKs, such as CDK2 and CDK5, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

-

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is another critical target for anticancer drug development.[10] Substituted aminopyrazoles have been designed as potent inhibitors of JAKs, demonstrating efficacy in preclinical models of hematological malignancies.[10]

-

Aurora Kinase Inhibition: Some aminopyrazole-based compounds have shown activity against Aurora kinases, which are involved in mitotic progression.[5]